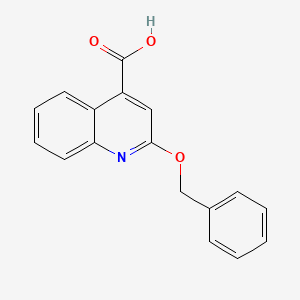

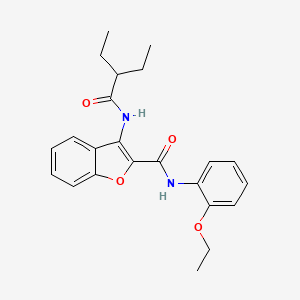

![molecular formula C9H7F6NO B2885841 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1803611-90-6](/img/structure/B2885841.png)

1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one” is a chemical compound that is useful as an intermediate in the synthesis of therapeutic agents . It is also known by other names such as 3,5-Bis (trifluoromethyl)acetophenone; 3,5-di (Trifluoromethyl)acetophenone; Ethanone, 1- [3,5-bis (trifluoromethyl)phenyl]- .

Synthesis Analysis

The synthesis of this compound has been described in a patent . The process involves the use of a novel method that results in relatively high yield and with a lower degree of exothermicity, hence, a greater degree of safety . This method is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring with two trifluoromethyl groups and a methyl group attached to it . The molecular weight of this compound is 256.1445 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3,5-bis(trifluoromethyl)benzonitrile with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 256.1445 . Other properties such as boiling point, melting point, and density are not specified in the available resources.科学的研究の応用

Electrooptic Film Fabrication

Research on dibranched, heterocyclic "push-pull" chromophores, including those with pyrrole-pyridine-based architecture, has highlighted their significance in the fabrication of electrooptic films. The molecular architecture of these chromophores, along with their method of film growth, significantly influences the microstructure and optical/electrooptic response of the resulting films. This has implications for the development of advanced materials with tailored electrooptic properties (Facchetti et al., 2006).

Anion Effects on Gas Solubility in Ionic Liquids

The solubility of gases in ionic liquids, including those with pyrrolidinium cations, reveals the potential for these substances in gas separation and storage technologies. The specific interactions between gases and ionic liquids can lead to efficient gas absorption processes, which are crucial for environmental and industrial applications (Anthony et al., 2005).

Metal-free Cycloaddition Reactions

Utilizing 1,2-dipole precursors based on pyridinium salts for metal-free [2+2] cycloaddition reactions with alkynes demonstrates a method for synthesizing cyclobutenes at room temperature. This mild and facile protocol opens pathways for creating substituted cyclobutenes without the need for metal catalysts, highlighting a green chemistry approach to synthesizing cyclic compounds (Alcaide et al., 2015).

Development of Coordination Polymers and MOFs

Research into coordination polymers and metal-organic frameworks (MOFs) based on pyridinium and imidazolium ligands underscores their potential in creating materials with novel properties. These materials find applications in catalysis, gas storage, and separation technologies, leveraging the unique structural features and functional properties of the ligands used in their synthesis (Li et al., 2012).

High Conductivity Molten Salts

Novel salts based on the ammonium and pyrrolidinium cations of the bis(trifluoromethanesulfonyl)imide ion have been synthesized, showing reduced melting points and, in some cases, being molten at room temperature. These salts offer high conductivity and potential applications as ionic liquids in electrochemical devices (McFarlane et al., 2000).

作用機序

Target of Action

The primary targets of 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one are currently unknown. This compound is a relatively new entity and its interactions with biological systems are still under investigation .

Mode of Action

It is known that the compound contains a pyrrole ring, which is a common structural motif in many biologically active compounds . The trifluoromethyl groups may enhance the compound’s lipophilicity, potentially influencing its interactions with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds containing pyrrole rings and trifluoromethyl groups have been found to interact with various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Pharmacokinetics

The presence of the trifluoromethyl groups may enhance the compound’s stability and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its biological targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

1-[1-methyl-3,5-bis(trifluoromethyl)pyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c1-4(17)7-5(8(10,11)12)3-6(16(7)2)9(13,14)15/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYNHFYZLZVUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(N1C)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)

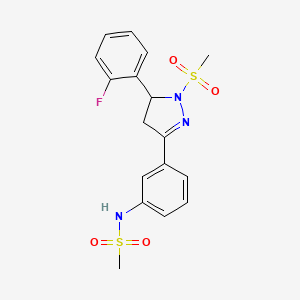

![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)

![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2885765.png)

![2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2885767.png)

![2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid](/img/structure/B2885773.png)

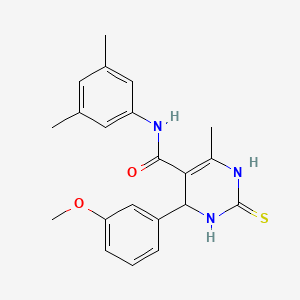

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2885775.png)

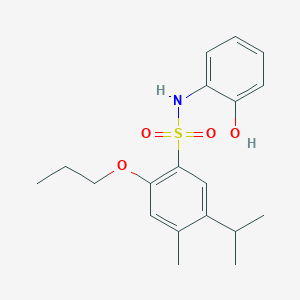

![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)

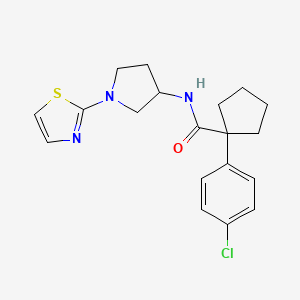

![2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2885779.png)